Cas no 17720-63-7 (N,N,O-Triacetylhydroxylamine)

N,N,O-Triacetylhydroxylamine is a chemically stable acetylated derivative of hydroxylamine, widely utilized as a reagent in organic synthesis and pharmaceutical applications. Its key advantages include enhanced stability compared to free hydroxylamine, reducing risks associated with decomposition or reactivity during storage and handling. The triacetyl protection ensures controlled release of hydroxylamine under specific conditions, making it valuable for selective N- or O-deprotection reactions. It is particularly useful in the synthesis of heterocycles, oximes, and other nitrogen-containing compounds. The compound’s solubility in common organic solvents further enhances its versatility in laboratory and industrial processes. Its reliability and predictable reactivity make it a preferred choice for precision synthetic workflows.
N,N,O-Triacetylhydroxylamine structure
N,N,O-Triacetylhydroxylamine structure
Product Name:N,N,O-Triacetylhydroxylamine
CAS No:17720-63-7
MF:C6H9NO4
MW:159.139961957932
MDL:MFCD00060099
CID:122520
PubChem ID:87576983
Update Time:2025-06-08

N,N,O-Triacetylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-acetyl-N-(acetyloxy)-
    • N,N,O-Triacetylhydroxylamine
    • (diacetylamino) acetate
    • Di-N-Acetyl-O-acetylhydroxylamin
    • hydroxylamine triacetate
    • N,N,O-Triacetylhydroxylamin
    • n-acetoxy-n-acetylacetamide
    • Triacetyl-hydroxylamin
    • triacetyl-hydroxylamine
    • Triacetylhydroxylamine
    • NGULNJDDRUSDPR-UHFFFAOYSA-N
    • N-Acetyl-N-(acetyloxy)acetamide #
    • FCH1116973
    • SCHEMBL133026
    • N-acetylacetamido acetate
    • AS-61784
    • CS-0448710
    • DTXSID30336748
    • T1202
    • D92470
    • MFCD00060099
    • 17720-63-7
    • AKOS015837736
    • FT-0693700
    • Acetamide, N-acetyl-N-(acetyloxy)-
    • MDL: MFCD00060099
    • Inchi: 1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3
    • InChI Key: NGULNJDDRUSDPR-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)N(C(C)=O)C(C)=O

Computed Properties

  • Exact Mass: 159.05300
  • Monoisotopic Mass: 159.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.7
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.18
  • Boiling Point: 216°C(lit.)
  • Refractive Index: 1.4440 to 1.4470
  • PSA: 63.68000
  • LogP: -0.14050

N,N,O-Triacetylhydroxylamine Security Information

N,N,O-Triacetylhydroxylamine Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N,O-Triacetylhydroxylamine Pricemore >>

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abcr
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Additional information on N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine (CAS No. 17720-63-7): An Overview of Its Properties, Applications, and Recent Research

N,N,O-Triacetylhydroxylamine (CAS No. 17720-63-7) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as triacetylhydroxylamine, is a derivative of hydroxylamine and is characterized by its unique chemical structure and reactivity. In this article, we will delve into the properties, applications, and recent research developments surrounding N,N,O-Triacetylhydroxylamine.

Chemical Structure and Properties

N,N,O-Triacetylhydroxylamine is a white crystalline solid with the molecular formula C9H14N2O4. It has a molecular weight of 214.21 g/mol and is soluble in common organic solvents such as ethanol and acetone. The compound is stable under normal conditions but can decompose at high temperatures or in the presence of strong acids or bases. The acetylation of the hydroxylamine moiety imparts significant stability to the molecule, making it a valuable intermediate in various synthetic processes.

The unique structure of N,N,O-Triacetylhydroxylamine allows it to participate in a wide range of chemical reactions. It can act as a nucleophile, an electrophile, or a reducing agent, depending on the reaction conditions. This versatility makes it an important reagent in organic synthesis, particularly in the preparation of nitrogen-containing compounds.

Applications in Chemistry and Biochemistry

N,N,O-Triacetylhydroxylamine has found numerous applications in both chemistry and biochemistry. In organic synthesis, it is used as a protecting group for amino groups, allowing for selective functionalization of complex molecules. The acetyl groups can be easily removed under mild conditions, making it an attractive choice for multistep synthetic sequences.

In biochemistry, N,N,O-Triacetylhydroxylamine has been utilized in the study of enzyme mechanisms and protein modifications. Its ability to form stable adducts with amino acids and peptides makes it useful in probing the reactivity of these biomolecules. Additionally, it has been employed in the development of novel analytical methods for detecting post-translational modifications in proteins.

Pharmaceutical Research and Development

The pharmaceutical industry has shown increasing interest in N,N,O-Triacetylhydroxylamine due to its potential as a lead compound for drug discovery. Recent studies have explored its use as a prodrug precursor, where it can be selectively cleaved to release active therapeutic agents at specific sites within the body. This approach has shown promise in improving the pharmacokinetic properties and reducing the side effects of certain drugs.

In addition to its role as a prodrug precursor, N,N,O-Triacetylhydroxylamine has been investigated for its potential therapeutic applications. For instance, it has been studied for its anti-inflammatory properties and its ability to modulate immune responses. These properties make it a potential candidate for treating various inflammatory diseases and autoimmune disorders.

Recent Research Developments

The latest research on N,N,O-Triacetylhydroxylamine has focused on expanding its utility in both fundamental science and applied technologies. A recent study published in the Journal of Organic Chemistry highlighted the use of N,N,O-Triacetylhydroxylamine as a key intermediate in the synthesis of novel heterocyclic compounds with potential antiviral activity. The researchers demonstrated that by carefully controlling the reaction conditions, they could achieve high yields of the desired products with excellent selectivity.

Another notable study published in Bioorganic & Medicinal Chemistry Letters explored the use of N,N,O-Triacetylhydroxylamine as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs). The researchers synthesized a series of derivatives and evaluated their binding affinities using surface plasmon resonance (SPR) techniques. The results showed that several derivatives exhibited potent inhibition against target PPIs, suggesting their potential as lead compounds for further optimization.

Safety Considerations and Handling Guidelines

In case of accidental exposure, appropriate first aid measures should be taken immediately. If skin contact occurs, wash the affected area with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if necessary.

Conclusion

N,N,O-Triacetylhydroxylamine (CAS No. 17720-63-7) is a multifunctional compound with diverse applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable reagent in synthetic processes and a promising candidate for drug discovery. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in various scientific disciplines.

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